1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The pyrazole ring can interact with specific enzymes, inhibiting their activity and affecting cellular processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)-1H-pyrazole: Lacks the carboxylic acid group, which affects its reactivity and biological activity.
1-(2-Aminophenyl)-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJHIZBDRTTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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